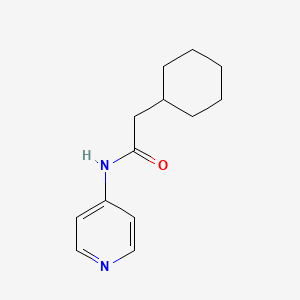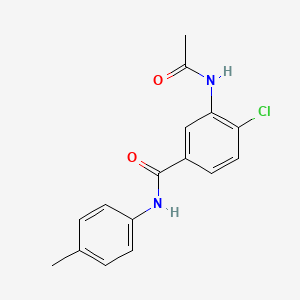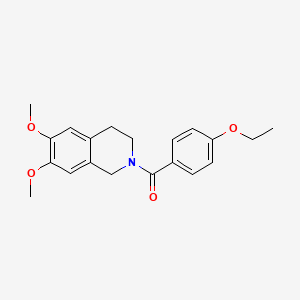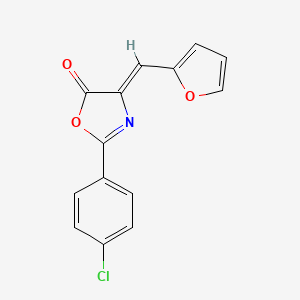
N-(2-methoxy-5-methylphenyl)-N'-(4-phenoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-N'-(4-phenoxyphenyl)urea, also known as MPPU, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in a variety of applications, including as a tool for studying the function of certain receptors in the body. In
科学研究应用
MPU has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes in the brain. By blocking this receptor, MPU can be used to study the function of mGluR5 and its role in conditions such as addiction, anxiety, and depression.
作用机制
The mechanism of action of MPU involves its selective binding to the mGluR5 receptor. By binding to this receptor, MPU prevents the activation of downstream signaling pathways that are involved in various physiological processes. This results in a decrease in the activity of mGluR5 and its associated functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPU are primarily related to its effects on the mGluR5 receptor. By blocking this receptor, MPU has been shown to have a variety of effects on the brain and behavior. For example, it has been shown to reduce anxiety-like behavior in rodents and to decrease drug-seeking behavior in addiction models.
实验室实验的优点和局限性
One of the main advantages of using MPU in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or physiological processes. However, one limitation of using MPU is that it can be difficult to obtain pure samples of the compound, which can affect the reproducibility of experiments.
未来方向
There are many potential future directions for research involving MPU. For example, it could be used to study the role of mGluR5 in conditions such as Parkinson's disease or schizophrenia. Additionally, new synthesis methods could be developed to improve the purity and availability of MPU for research purposes. Finally, MPU could be used as a starting point for the development of new drugs that target the mGluR5 receptor for therapeutic purposes.
Conclusion:
In conclusion, MPU is a promising compound that has shown potential for use in a variety of scientific research applications. Its selectivity for the mGluR5 receptor makes it a valuable tool for studying the function of this receptor in the brain and its associated physiological processes. While there are limitations to its use, MPU represents an important area of research for the future development of new drugs and therapies.
合成方法
The synthesis of MPU involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-phenoxyaniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MPU. This synthesis method has been well-established and has been used in numerous studies.
属性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-8-13-20(25-2)19(14-15)23-21(24)22-16-9-11-18(12-10-16)26-17-6-4-3-5-7-17/h3-14H,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPPWHJHQOGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(4-phenoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)

![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)



![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)



![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)